molecular formula C28H27Br2N7 B119046 Isometamidium Bromide Hydrobromide CAS No. 4174-69-0

Isometamidium Bromide Hydrobromide

Cat. No.: B119046
CAS No.: 4174-69-0
M. Wt: 621.4 g/mol
InChI Key: ZLKRCDXAXRAULJ-UHFFFAOYSA-N
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Description

Isometamidium Bromide Hydrobromide is a phenanthridinium-based compound primarily used as a trypanocide. It is effective against various species of Trypanosoma, which are protozoan parasites responsible for diseases such as African animal trypanosomiasis. This compound is widely used in veterinary medicine to treat and prevent trypanosomiasis in livestock.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isometamidium Bromide Hydrobromide is synthesized through a multi-step process involving the coupling of diazotized 3’-aminobenzamidine with homidium chloride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product. The final product is purified through crystallization or chromatography techniques to achieve the required purity.

Industrial Production Methods

In industrial settings, the production of isometamidium bromide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediates, coupling reactions, and purification steps. The final product is formulated into various dosage forms, such as injectable solutions, for veterinary use.

Chemical Reactions Analysis

Types of Reactions

Isometamidium Bromide Hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the phenanthridinium ring structure, affecting the compound’s biological activity.

    Substitution: Substitution reactions involving the amino and phenyl groups can modify the compound’s properties and efficacy.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of isometamidium bromide with altered biological activities and pharmacokinetic properties.

Scientific Research Applications

Isometamidium Bromide Hydrobromide has several scientific research applications:

    Chemistry: It is used as a model compound in studies involving phenanthridinium chemistry and reaction mechanisms.

    Biology: The compound is employed in research on protozoan parasites and their resistance mechanisms.

    Medicine: this compound is studied for its potential use in treating other parasitic infections and its effects on mammalian cells.

    Industry: It is used in the development of new trypanocidal drugs and formulations for veterinary use.

Mechanism of Action

Isometamidium Bromide Hydrobromide exerts its effects by intercalating into the DNA of trypanosomes, disrupting their nucleic acid synthesis and replication. The compound targets the kinetoplast DNA, leading to the breakdown of the kinetoplast network and ultimately causing the death of the parasite. The primary molecular target is the topoisomerase enzyme, which is essential for maintaining the structure and function of the kinetoplast DNA.

Comparison with Similar Compounds

Similar Compounds

    Homidium chloride: Another phenanthridinium-based trypanocide with a similar mode of action.

    Diminazene aceturate: A diamidine compound used to treat trypanosomiasis, but with a different chemical structure and mechanism of action.

    Quinapyramine sulfate: A trypanocide with a distinct chemical structure and mode of action compared to isometamidium bromide.

Uniqueness

Isometamidium Bromide Hydrobromide is unique due to its long-acting prophylactic properties and its ability to target multiple species of Trypanosoma. Its high efficacy and relatively low toxicity make it a preferred choice for the treatment and prevention of trypanosomiasis in livestock.

Properties

IUPAC Name

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7.2BrH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRCDXAXRAULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Br2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961945
Record name 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4174-69-0
Record name Isometamidium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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